1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde

Description

Properties

CAS No. |

2228-95-7 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-(2-methylbut-3-en-2-yl)cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C11H18O/c1-4-10(2,3)11(9-12)7-5-6-8-11/h4,9H,1,5-8H2,2-3H3 |

InChI Key |

FTTSMDQAEGUXMI-UHFFFAOYSA-N |

SMILES |

CC(C)C(=C)C1(CCCC1)C=O |

Canonical SMILES |

CC(C)(C=C)C1(CCCC1)C=O |

Origin of Product |

United States |

Biological Activity

1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

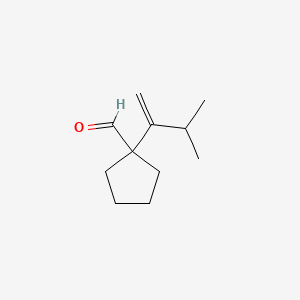

The compound features a cyclopentane ring with an aldehyde functional group and a branched alkyl chain. Its structural formula can be represented as follows:

This structure contributes to its lipophilicity, which is significant for its interaction with biological membranes.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential therapeutic applications in oxidative stress-related conditions.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies using RAW 264.7 macrophage cells demonstrated that it can inhibit the production of nitric oxide (NO), a key mediator in inflammatory responses. This inhibition suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

- Cell Membrane Interaction : Due to its lipophilic nature, the compound can integrate into cell membranes, influencing membrane fluidity and permeability, which may affect cellular signaling pathways .

Study on Antioxidant Activity

In a comparative study assessing the antioxidant capacity of various compounds, this compound showed significant radical scavenging activity with an IC50 value of 25 µM, indicating its potential as a natural antioxidant agent.

Study on Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of the compound revealed that at concentrations ranging from 10 µM to 50 µM, it effectively reduced NO production by up to 70% in LPS-induced RAW 264.7 cells. This suggests that the compound could be developed as a therapeutic agent for managing inflammatory conditions .

Comparative Analysis with Other Compounds

| Compound Name | Antioxidant Activity (IC50 µM) | Anti-inflammatory Activity (NO Inhibition %) |

|---|---|---|

| This compound | 25 | 70 |

| Curcumin | 15 | 80 |

| Quercetin | 20 | 75 |

Scientific Research Applications

Organic Synthesis

1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde serves as a versatile intermediate in organic synthesis. It can be utilized in the formation of more complex molecules through various reactions, including:

- Carbocyclization Reactions : These reactions are catalyzed by metal catalysts such as palladium and ruthenium, leading to the formation of cyclic compounds that are crucial in drug design .

- Aldol Condensation : The aldehyde group allows for aldol reactions, which can produce β-hydroxy carbonyl compounds that serve as precursors for further transformations.

Medicinal Chemistry

The compound's structural features make it a potential candidate for drug development. Research indicates that derivatives of this compound exhibit biological activity, particularly in:

- Antitumor Agents : Some derivatives have shown promise in inhibiting tumor growth, making them candidates for further pharmacological studies.

- Antimicrobial Activity : Studies have indicated that certain modifications of this compound possess antimicrobial properties, which could lead to the development of new antibiotics .

Case Study 1: Synthesis of Cyclopentane Derivatives

A study documented the synthesis of various cyclopentane derivatives using this compound as a starting material. The researchers employed palladium-catalyzed reactions to achieve high yields of cyclopentene derivatives, which are valuable in medicinal chemistry due to their biological activities .

Another study focused on assessing the biological activity of synthesized derivatives of this compound. The results indicated that certain compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The alkenyl substituent in the target compound enhances volatility and reactivity compared to the hydroxylated analog (C₁₀H₁₆O₂), which is more polar and less volatile .

- The naphthalene-substituted analog (C₁₅H₁₄O) exhibits a higher molecular weight and aromatic stability, making it suitable for photochemical applications .

Synthesis Methods: The target compound is likely derived from terpene oxidation in pine oil, whereas the naphthalene analog is synthesized via nitrile reduction with a high yield (82%) .

Applications :

Preparation Methods

Grignard Reaction Followed by Oxidation

Overview:

A common synthetic route to 1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde involves the nucleophilic addition of a Grignard reagent derived from an appropriate alkyl halide to cyclopentanone, followed by selective oxidation of the resulting secondary alcohol to the aldehyde.

- Preparation of the Grignard reagent from 3-methylbut-1-en-2-yl bromide or iodide under anhydrous conditions in an ether solvent (e.g., diethyl ether or tetrahydrofuran).

- Addition of this Grignard reagent to cyclopentanone at low temperature to form the corresponding cyclopentanol intermediate.

- Controlled oxidation of the secondary alcohol to the aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid overoxidation to the carboxylic acid.

- Anhydrous solvents and inert atmosphere (nitrogen or argon) to prevent moisture interference.

- Temperature control typically between -78 °C to room temperature during Grignard addition.

- Oxidation at 0 °C to room temperature to maintain selectivity.

- High regioselectivity and yield.

- Well-established protocols with commercially available reagents.

Alkylation of Cyclopentane-1-carbaldehyde Precursors

Overview:

An alternative approach involves the alkylation of cyclopentane-1-carbaldehyde or its protected derivatives with an allylic halide bearing the 3-methylbut-1-en-2-yl substituent.

- Generation of the enolate or a suitable nucleophile from cyclopentane-1-carbaldehyde under basic conditions (e.g., LDA at low temperature).

- Alkylation with 3-methylbut-1-en-2-yl bromide or a related electrophile.

- Subsequent work-up to isolate the substituted aldehyde.

- Use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) at -78 °C to form the enolate.

- Alkylation at low temperature to minimize side reactions.

- This method requires careful control of stoichiometry and temperature to avoid polyalkylation or aldol condensation side reactions.

Multi-Step Synthesis via Ester or Nitrile Intermediates

Overview:

Some synthetic routes utilize ester or nitrile intermediates that are converted to the aldehyde functionality in later steps.

- Synthesis of an ester intermediate by reaction of cyclopentanone derivatives with dibromoalkanes or allylic halides under basic conditions.

- Hydrolysis of the ester to the corresponding acid.

- Reduction of the acid or its derivatives to the aldehyde using selective reducing agents such as diisobutylaluminum hydride (DIBAL-H).

- Esterification or alkylation under reflux in solvents like tetrahydrofuran or methanol/water mixtures.

- Hydrolysis under basic or acidic conditions.

- Reduction at low temperature (-78 °C) to prevent over-reduction to alcohol.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Grignard Addition + Oxidation | 3-methylbut-1-en-2-ylmagnesium bromide, cyclopentanone, PCC or Dess-Martin | High yield, regioselective | Requires anhydrous conditions |

| Alkylation of Enolate | LDA, 3-methylbut-1-en-2-yl bromide | Direct alkylation, straightforward | Sensitive to side reactions |

| Ester/Nitrile Intermediate Route | Dibromoalkanes, NaOH hydrolysis, DIBAL-H reduction | Versatile intermediates | Multi-step, longer synthesis |

| Photochemical Catalysis | Iron catalysts, light irradiation | Mild conditions, novel approach | Experimental, less established |

Detailed Research Findings and Notes

- The Grignard approach remains the most commonly reported and industrially scalable method for synthesizing substituted cyclopentane aldehydes, including this compound, due to its reliability and straightforward purification steps.

- Alkylation methods require precise temperature and stoichiometric control to avoid side reactions such as aldol condensations, which can complicate purification and reduce yield.

- Multi-step routes via esters or nitriles allow for structural modifications and functional group tolerance but increase the synthesis duration and complexity.

- Emerging photochemical and iron-catalyzed methods offer environmentally friendly alternatives with potential for high selectivity but require further optimization for this specific compound.

- Industrial production often utilizes continuous flow reactors to enhance reaction control and scalability, particularly for Grignard and oxidation steps, improving safety and yield.

Q & A

Q. What are the common synthetic routes for 1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde, and what are their respective yields and limitations?

Methodological Answer: Synthesis typically involves cyclopentanone derivatives as precursors. Key approaches include:

- Aldol Condensation : Cyclopentanone reacts with α,β-unsaturated aldehydes under basic conditions. Yields (~60-75%) depend on steric hindrance from the methyl substituent .

- Claisen-Schmidt Reaction : Using cyclopentanone and pre-functionalized alkenyl halides. Lower yields (~50%) due to competing elimination reactions .

- Grignard Addition : Alkylation of cyclopentanone followed by oxidation to the aldehyde. Requires careful control of oxidation conditions to avoid over-oxidation .

Q. Table 1: Comparison of Synthetic Methods

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch) .

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 164 (C₁₁H₁₆O) with fragmentation patterns confirming the cyclopentane backbone .

Advanced Research Questions

Q. How does the presence of the α,β-unsaturated aldehyde moiety influence the compound's reactivity in nucleophilic addition reactions?

Methodological Answer: The conjugated system (C=O and C=C) enables:

- Michael Addition : Nucleophiles (e.g., amines) attack the β-carbon of the alkene. Reaction rates depend on solvent polarity and electron-withdrawing effects of the aldehyde .

- Diels-Alder Reactivity : The alkene acts as a dienophile in cycloadditions. Computational studies (DFT) predict regioselectivity based on frontier molecular orbitals .

Key Consideration : Steric effects from the cyclopentane ring may hinder accessibility to the alkene, requiring bulky catalysts (e.g., Lewis acids) .

Q. What computational methods are suitable for predicting the stability and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimizes geometry and calculates HOMO-LUMO gaps to predict reactivity. Basis sets (e.g., B3LYP/6-311+G(d,p)) model electron distribution in the aldehyde-alkene system .

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with physical properties like boiling point or solubility. Training datasets include analogs from cyclopentane derivatives .

Q. Table 2: Predicted vs. Experimental Properties

| Property | Predicted (QSPR) | Experimental | Source |

|---|---|---|---|

| Boiling Point (°C) | 157.8 ± 15.0 | 139–145 | |

| Density (g/cm³) | 0.83 ± 0.1 | 0.913–0.916 |

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point, density)?

Methodological Answer: Discrepancies arise from purity, isomerism, or measurement techniques. Strategies include:

- Chromatographic Purity Assessment : Use GC-MS or HPLC to quantify impurities (e.g., residual solvents or diastereomers) .

- Isolation of Stereoisomers : Chiral columns or recrystallization to isolate enantiomers, as steric effects alter physical properties .

- Standardized Protocols : Adopt IUPAC guidelines for density and boiling point measurements under controlled conditions .

Q. Are there known biological precursors or enzymatic pathways that could synthesize this compound, as suggested by studies on similar terpenoids?

Methodological Answer:

- Terpene Synthase Pathways : Analogous to monoterpene biosynthesis, cyclization of geranyl pyrophosphate could form the cyclopentane backbone. Enzymes from endophytic fungi (e.g., Hypoxylon spp.) catalyze similar reactions .

- Oxidative Modifications : Cytochrome P450 enzymes may introduce the aldehyde group post-cyclization. In vitro assays with fungal extracts can validate this hypothesis .

Q. What strategies mitigate degradation of the aldehyde group during storage or experimental handling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.